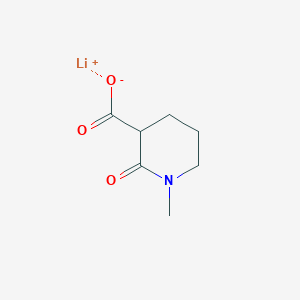

Lithium;1-methyl-2-oxopiperidine-3-carboxylate

Descripción

Lithium;1-methyl-2-oxopiperidine-3-carboxylate is a lithium salt derived from the heterocyclic carboxylic acid 1-methyl-2-oxopiperidine-3-carboxylic acid. The compound features a six-membered piperidine ring with a ketone group at position 2 and a carboxylate group at position 3, substituted by a methyl group at position 1. Lithium salts of organic acids are often employed in pharmaceuticals, materials science, and organic synthesis due to their enhanced solubility and ionic character compared to their free acid counterparts.

Propiedades

IUPAC Name |

lithium;1-methyl-2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.Li/c1-8-4-2-3-5(6(8)9)7(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEOOQISSMEMSM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1CCCC(C1=O)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10LiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095411-03-1 | |

| Record name | lithium(1+) ion 1-methyl-2-oxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;1-methyl-2-oxopiperidine-3-carboxylate can be achieved through a multi-step process involving the reaction of piperidine derivatives with lithium reagents. One common method involves the Knoevenagel condensation followed by Michael addition and Mannich reaction. The reaction typically requires aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate or aqueous ammonia in alcohols . The reaction conditions are optimized to ensure high diastereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Lithium;1-methyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxyl derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological and chemical properties depending on the functional groups introduced.

Aplicaciones Científicas De Investigación

Lithium;1-methyl-2-oxopiperidine-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of Lithium;1-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparación Con Compuestos Similares

Structural Analog: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Key Differences :

- Ring Size : The target compound contains a six-membered piperidine ring, while 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) features a five-membered pyrrolidine ring. This difference affects ring puckering dynamics and conformational flexibility, as described by Cremer and Pople’s generalized puckering coordinates .

- Substituent Position : The ketone group in the target compound is at position 2, whereas in the pyrrolidine analog, it is at position 4. This alters electronic distribution and reactivity.

- Ionic Form : The lithium salt form enhances water solubility compared to the free acid, which is critical for bioavailability in pharmaceutical applications .

Table 1: Structural and Physicochemical Comparison

| Property | Lithium;1-methyl-2-oxopiperidine-3-carboxylate | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₇H₁₀LiNO₃ | C₇H₁₁NO₃ |

| Ring Size | Piperidine (6-membered) | Pyrrolidine (5-membered) |

| Functional Groups | 2-oxo, 3-carboxylate, 1-methyl | 5-oxo, 3-carboxylic acid, 1-methyl |

| Solubility (Predicted) | High (lithium salt) | Moderate (free acid) |

| Applications | Potential pharmaceutical use | Organic synthesis intermediates |

Comparison with Lithium Cyclopentadienide (C₅H₅Li)

Key Differences :

- Anion Type: Lithium cyclopentadienide (CAS: 16733-97-4) is an organometallic compound with a cyclopentadienide anion, whereas the target compound is a carboxylate salt.

- Reactivity : Cyclopentadienide is highly reactive and moisture-sensitive, requiring stringent handling precautions . In contrast, carboxylate salts are generally more stable.

- Applications: Lithium cyclopentadienide is used in organometallic synthesis (e.g., as a ligand precursor), while the target compound’s applications may lean toward pharmaceuticals or electrolytes.

Similar precautions may apply to the target compound due to its ionic lithium content.

Comparison with Inorganic Lithium Salts (e.g., Lithium Nitrate)

Key Differences :

- Chemical Nature: Lithium nitrate (LiNO₃) is a simple inorganic salt, while the target compound is organometallic.

- Physicochemical Properties: Solubility: Lithium nitrate exhibits very high water solubility (≈90 g/100 mL at 20°C), typical of inorganic salts . Thermal Stability: Inorganic salts like LiNO₃ decompose at high temperatures (∼600°C), whereas organic lithium salts may degrade at lower temperatures.

Table 2: Lithium Salt Comparison

| Property | Lithium;1-methyl-2-oxopiperidine-3-carboxylate | Lithium Nitrate (LiNO₃) |

|---|---|---|

| Solubility in Water | High (estimated) | 90 g/100 mL |

| Decomposition Temp. | <300°C (estimated) | ~600°C |

| Primary Applications | Pharmaceuticals, electrolytes | Ceramics, oxidizers |

Research Findings and Data Gaps

- Structural Dynamics : The piperidine ring’s puckering behavior can be modeled using Cremer-Pople coordinates, with amplitude parameters influenced by substituents like the methyl group .

- Toxicity Data: Limited toxicological data exist for the target compound. Analogous lithium salts (e.g., lithium carbonate) are used in bipolar disorder treatment, but neuropharmacological properties of this compound remain unexplored .

- Trade and Production: Lithium compounds like carbonate and hydroxide dominate EU critical raw material trade flows; niche organolithium compounds like the target may see specialized demand .

Actividad Biológica

Lithium; 1-methyl-2-oxopiperidine-3-carboxylate, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Lithium; 1-methyl-2-oxopiperidine-3-carboxylate is characterized by its piperidine backbone, which is a six-membered ring containing nitrogen. The presence of the carboxylate group contributes to its solubility and reactivity, making it a candidate for various biological interactions.

The compound exhibits multiple mechanisms of action, primarily through inhibition of specific kinases and modulation of cellular pathways. Notably, it has shown activity against c-Met kinase, which is involved in cell proliferation and survival pathways.

Inhibition of c-Met Kinase

Research indicates that compounds with a 3-carboxypiperidin-2-one scaffold, including lithium derivatives, demonstrate potent inhibitory effects on c-Met kinase. The most promising analogues have shown IC50 values ranging from 8.6 nM to 81 nM against this target .

Biological Activity Data

The following table summarizes the biological activity of various lithium derivatives in terms of their IC50 values against c-Met kinase and associated cell lines:

| Compound | IC50 (nM) | Cell Line | Notes |

|---|---|---|---|

| Lithium; 1-methyl-2-oxopiperidine-3-carboxylate | 8.6 | MKN45 | Highly potent inhibitor |

| Other Analogues | 11.2 - 64.0 | MKN45 | Varying potency based on substitutions |

| Control Compound | >100 | MKN45 | Less effective |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of lithium; 1-methyl-2-oxopiperidine-3-carboxylate on MKN45 cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values reflecting strong anti-cancer properties .

- Proteasome Inhibition : Another investigation focused on the compound's ability to inhibit proteasome activity in multiple myeloma cells (RPMI 8226). The findings suggested that structural modifications enhanced its cytotoxic activity, indicating that lithium derivatives could be optimized for better efficacy .

Research Findings

Recent studies have highlighted the following key points regarding the biological activity of lithium; 1-methyl-2-oxopiperidine-3-carboxylate:

- Structural Modifications : Variations in substituents on the piperidine ring significantly affect biological activity. For example, the introduction of hydrophobic groups has been associated with increased potency against c-Met .

- Binding Interactions : Molecular modeling studies have revealed critical hydrogen bonding interactions between the compound and c-Met kinase residues, elucidating its mechanism at a molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.